REACTION_CXSMILES
|
ClS(O)(=O)=O.[N+:6]([C:9]1[CH:25]=[CH:24][C:12]([O:13]/[C:14](=[CH:19]\[C:20]([O:22]C)=O)/[C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1)([O-:8])=[O:7].[N+](C1C=CC(O/C(=C/C(OC)=O)/C(OC)=O)=CC=1)([O-])=O>>[N+:6]([C:9]1[CH:10]=[CH:11][C:12]2[O:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:19][C:20](=[O:22])[C:24]=2[CH:25]=1)([O-:8])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O/C(/C(=O)OC)=C\C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O/C(/C(=O)OC)=C/C(=O)OC)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction container equipped with a stirrer, a cooling tube
|
Type
|
ADDITION
|
Details
|
was added at an inner temperature of 60° C
|
Type
|
TEMPERATURE
|
Details
|
The inner temperature was raised to 100° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction solution
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(C=C(O2)C(=O)OC)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |